molecular formula C31H31N3O7S B11973632 ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11973632
M. Wt: 589.7 g/mol
InChI Key: WCCNTLQFVKVPPJ-RFBIWTDZSA-N
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Description

Ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features multiple functional groups, including ester, methoxy, and indole moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, such as the indole and thiazolopyrimidine derivatives, followed by their coupling under specific conditions. Common reagents used in these steps include acetic anhydride, methanol, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy and indole groups can be oxidized under specific conditions.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols.

    Substitution: The ester and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2Z)-5-[4-(hydroxy)-3-methoxyphenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl (2Z)-5-[4-(methoxy)-3-methoxyphenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

The uniqueness of ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C31H31N3O7S

Molecular Weight

589.7 g/mol

IUPAC Name

ethyl (2Z)-5-(4-acetyloxy-3-methoxyphenyl)-2-(1-butyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C31H31N3O7S/c1-6-8-15-33-21-12-10-9-11-20(21)25(28(33)36)27-29(37)34-26(19-13-14-22(41-18(4)35)23(16-19)39-5)24(30(38)40-7-2)17(3)32-31(34)42-27/h9-14,16,26H,6-8,15H2,1-5H3/b27-25-

InChI Key

WCCNTLQFVKVPPJ-RFBIWTDZSA-N

Isomeric SMILES

CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC(=C(C=C5)OC(=O)C)OC)/C1=O

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC(=C(C=C5)OC(=O)C)OC)C1=O

Origin of Product

United States

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